molecular formula C7H3ClF2O B1612033 3-Chloro-2-fluorobenzoyl fluoride CAS No. 85345-74-0

3-Chloro-2-fluorobenzoyl fluoride

Cat. No.: B1612033
CAS No.: 85345-74-0
M. Wt: 176.55 g/mol
InChI Key: OXAUIKNREWJQFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-fluorobenzoyl fluoride typically involves the fluorination of 2,3-dichlorobenzoyl chloride. The process includes a fluorine substitution reaction with a fluorination reagent in an organic solvent under the presence of a phase-transfer catalyst. The reaction solution is then concentrated and hydrolyzed under alkaline conditions to yield the desired product .

Industrial Production Methods: For industrial production, the method involves using 2,3-dichlorobenzoyl chloride as the starting material. The reaction conditions are optimized to ensure high selectivity and yield. The process is designed to be cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluorobenzoyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Fluorination Reagents: Used in the initial preparation of the compound.

    Phase-Transfer Catalysts: Facilitate the fluorine substitution reaction.

    Alkaline Conditions: Required for the hydrolysis step.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-2-fluorobenzoyl fluoride is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in organic synthesis and material science.

Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties allow for the modification of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzoyl fluoride involves its reactivity with nucleophiles due to the presence of the electron-withdrawing fluorine and chlorine atoms. This makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

3-chloro-2-fluorobenzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAUIKNREWJQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600601
Record name 3-Chloro-2-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85345-74-0
Record name 3-Chloro-2-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluorobenzoyl fluoride
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